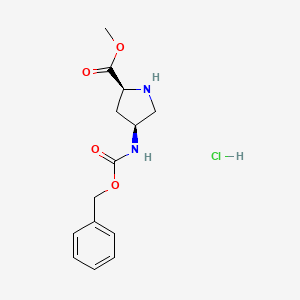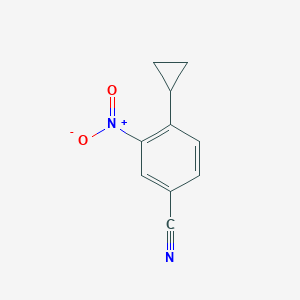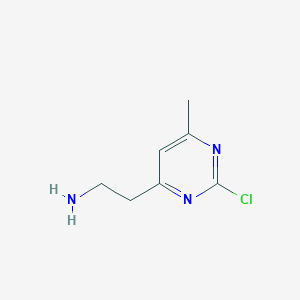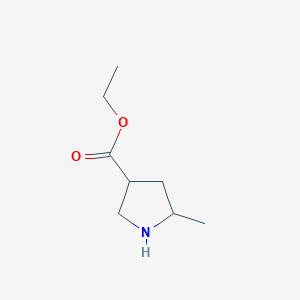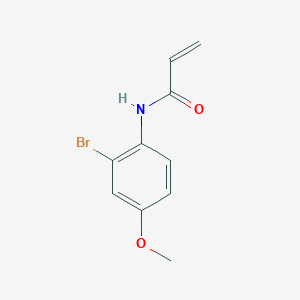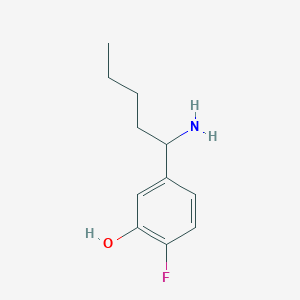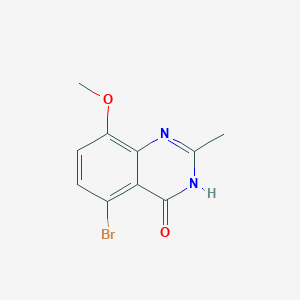
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of bromine, methoxy, and methyl groups in the structure of this compound contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromo-4-methoxybenzoic acid and acetic anhydride.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone ring system. This is usually achieved by heating the mixture under reflux conditions in the presence of a suitable catalyst, such as polyphosphoric acid.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 5-azido-8-methoxy-2-methylquinazolin-4(3H)-one and 5-thiocyanato-8-methoxy-2-methylquinazolin-4(3H)-one.
Oxidation Reactions: Products include 5-bromo-8-methoxy-2-methylquinazolin-4-carboxylic acid.
Reduction Reactions: Products include 5-bromo-8-methoxy-2-methyl-3,4-dihydroquinazolin-4(3H)-one.
科学研究应用
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
8-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.
5-Bromo-8-methoxyquinazolin-4(3H)-one: Lacks the methyl group, which may alter its chemical properties.
Uniqueness
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromine, methoxy, and methyl groups), which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its reactivity, selectivity, and potential therapeutic applications.
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
5-bromo-8-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-9-7(15-2)4-3-6(11)8(9)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
InChI 键 |
XFYMAPJWJZAJBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


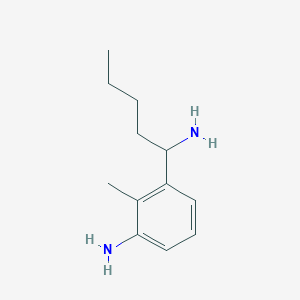
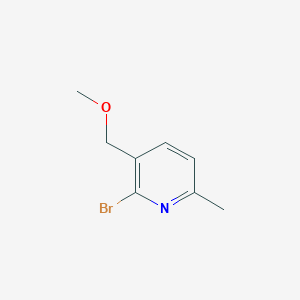
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
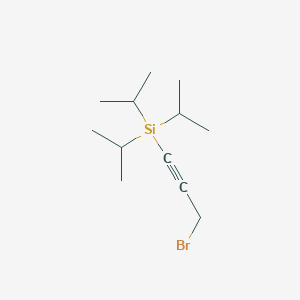
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
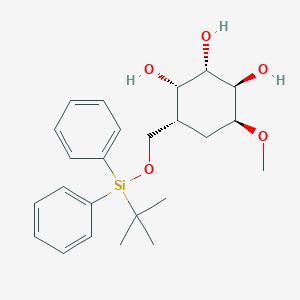
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
